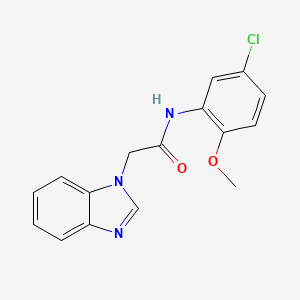
1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PF-04457845, is a small molecule drug that is currently being investigated for its potential therapeutic applications. It is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects.
Wirkmechanismus
1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is a selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. This activation has been shown to have a variety of physiological effects, including pain relief, reduction of anxiety, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase levels of endocannabinoids such as anandamide and 2-AG, which can activate cannabinoid receptors in the body. This activation has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, its effects on endocannabinoid levels can be complex and difficult to interpret, and its efficacy can be influenced by factors such as route of administration and dosing regimen. Additionally, its potential side effects and toxicity profile need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide. One area of focus is the development of more potent and selective inhibitors of FAAH, which could improve its therapeutic potential. Another area of interest is the investigation of its potential use in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance its analgesic effects. Additionally, further research is needed to better understand its effects on endocannabinoid levels and its potential therapeutic applications in a variety of conditions.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 4-fluoro-phenylacetate. This is then reacted with 2-pyridinemethanol and sodium hydride to form the pyridinylmethyl ester intermediate. The final step involves reaction of the intermediate with pyrrolidine-3-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical models, and is being investigated as a potential treatment for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-13-4-6-15(7-5-13)21-11-12(9-16(21)22)17(23)20-10-14-3-1-2-8-19-14/h1-8,12H,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVJXNPORARXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]](/img/structure/B5308651.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole](/img/structure/B5308684.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5308698.png)
![2-(2-{1-[3-(2-methylpyrimidin-4-yl)phenyl]-1H-imidazol-2-yl}phenoxy)ethanol](/img/structure/B5308701.png)
![3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine](/img/structure/B5308709.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5308715.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-propylpiperazine](/img/structure/B5308729.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)
![2-[2,4-dichloro-6-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5308744.png)